molecular formula C16H14ClN5OS3 B11403425 5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11403425
M. Wt: 424.0 g/mol
InChI Key: JCSAWWKDDZMDKN-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a thiadiazole ring and a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Introduction of the 4-METHYLPHENYL Group: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction using a suitable methylphenyl halide.

    Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Final Coupling: The thiadiazole and pyrimidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

    Antiviral: It has shown potential antiviral activity, particularly against viruses like the tobacco mosaic virus.

Medicine

    Anticancer: The compound is being investigated for its anticancer properties, particularly its ability to inhibit the growth of tumor cells.

    Anti-inflammatory: It may also possess anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It is a potential lead compound for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is not fully understood. it is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in cellular processes.

    Pathways: It may interfere with key signaling pathways, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: shares similarities with other thiadiazole and pyrimidine derivatives, such as:

Uniqueness

  • Structural Features : The combination of the thiadiazole and pyrimidine rings, along with the specific substituents, gives this compound unique chemical and biological properties.
  • Biological Activity : Its diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make it a unique and valuable compound for research and development.

Properties

Molecular Formula

C16H14ClN5OS3

Molecular Weight

424.0 g/mol

IUPAC Name

5-chloro-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS3/c1-9-3-5-10(6-4-9)8-25-16-22-21-15(26-16)20-13(23)12-11(17)7-18-14(19-12)24-2/h3-7H,8H2,1-2H3,(H,20,21,23)

InChI Key

JCSAWWKDDZMDKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC

Origin of Product

United States

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